Solanapyrone M is a member of a group of phytotoxic compounds known as solanapyrones, which are produced by certain fungi, particularly Alternaria solani and Ascochyta rabiei. These compounds are notable for their structural complexity and biological activity, particularly their roles in plant-pathogen interactions. Solanapyrone M is characterized by its unique molecular structure, which contributes to its phytotoxic properties.
Solanapyrone M is primarily derived from fungal species, with Alternaria solani being one of the most studied sources. This fungus is known to cause diseases in various crops, particularly potatoes and tomatoes. The biosynthesis of solanapyrone M involves specific gene clusters that facilitate its production through enzymatic pathways, including the Diels-Alder reaction, which is essential for forming the compound's characteristic structure .
Solanapyrone M belongs to the class of polyketides, a diverse group of secondary metabolites produced by fungi and bacteria. These compounds are typically characterized by their complex carbon skeletons derived from acetyl-CoA and malonyl-CoA units. The classification of solanapyrone M is significant due to its implications in agricultural chemistry and plant pathology.
The synthesis of solanapyrone M can be achieved through both natural biosynthetic pathways in fungi and synthetic organic chemistry methods. The natural biosynthesis involves the enzymatic conversion of precursors such as prosolanapyrones through a series of reactions catalyzed by specific enzymes found in the producing fungi.
Technical Details:
The molecular structure of solanapyrone M features a fused bicyclic system typical of many polyketides. This includes multiple hydroxyl groups and a characteristic pyrone ring that contributes to its biological activity.
Solanapyrone M participates in various chemical reactions typical for polyketides. These include:
Technical Details:
The mechanism of action for solanapyrone M primarily revolves around its phytotoxic effects on host plants. It disrupts normal cellular functions, leading to symptoms such as wilting and necrosis.
Research indicates that solanapyrones can inhibit specific metabolic pathways in plants, contributing to their effectiveness as biocontrol agents against plant pathogens. The exact biochemical interactions remain an area of ongoing study, focusing on how these compounds affect plant signaling pathways and defense mechanisms .
Relevant Data:
Solanapyrone M has potential applications in several scientific fields:
Solanapyrone M belongs to a class of α-pyrone polyketides characterized by a 3,4-dehydrodecalin core. Its discovery expands the structural diversity within the solanapyrone family, which was first identified in phytopathogenic fungi like Alternaria solani [1] [8]. However, solanapyrone M was isolated from endophytic fungi, specifically Nigrospora sphaerica strain MZW-A, residing in the endangered conifer Pinus wangii [7] [9]. Phylogenetic analysis places N. sphaerica within the Sordariomycetes class (Ascomycota), distinct from the Dothideomycetes-classified Alternaria and Ascochyta species that produce earlier-discovered solanapyrones [1] [5]. This evolutionary divergence suggests horizontal gene transfer of the solanapyrone biosynthetic gene cluster (BGC) across fungal classes, as the cluster is present in distantly related taxa but absent in closely related species [5].
Genomic studies of N. sphaerica indicate that its solanapyrone BGC shares homology with those in A. solani and A. rabiei, particularly in the polyketide synthase (PKS) and Diels-Alderase genes. However, strain-specific modifications in tailoring enzymes (e.g., oxidoreductases, methyltransferases) account for solanapyrone M’s unique structural features, including its 17-nor side chain and hydroxylation patterns [7] [9].
Table 1: Fungal Sources of Solanapyrone Analogues
Fungal Species | Classification | Host Plant | Solanapyrone Analogues |
---|---|---|---|
Nigrospora sphaerica | Sordariomycetes | Pinus wangii | Solanapyrone M, Sphasolanapyrones A-H |
Alternaria solani | Dothideomycetes | Solanaceous crops | Solanapyrones A–D |
Ascochyta rabiei | Dothideomycetes | Chickpea (Cicer) | Solanapyrone A |
Unidentified marine fungus | - | Green alga (Halimeda) | Solanapyrones E–G |
The production of solanapyrone M is tightly linked to the ecological niche of its fungal host. As an endophyte in Pinus wangii, N. sphaerica colonizes internal plant tissues without causing immediate disease symptoms, suggesting solanapyrone M may function in niche defense or host communication [7] [9]. Comparative metabolomic studies reveal that solanapyrone BGC expression is environmentally modulated:
In phytopathogens like A. rabiei, solanapyrones are virulence factors, but their role in endophytes is distinct. Solanapyrone M exhibits weak antimicrobial activity against Staphylococcus aureus but negligible phytotoxicity, supporting its ecological function as a niche-defense metabolite rather than a pathogenicity factor [7] [9]. The localization of the solanapyrone BGC in subtelomeric genomic regions—enriched with transposable elements and pseudogenes—further suggests adaptive evolution in response to niche pressures [5].
Table 2: Regulation of Solanapyrone Production by Environmental Factors
Factor | Effect on Production | Mechanism |
---|---|---|
Substrate Type | 3–5× higher in solid rice vs. liquid culture | Enhanced expression of PKS and tailoring genes |
Host Terpenoids | Induces cluster expression (2.5-fold) | Transcriptional activation of sol4 regulator |
Co-cultivation | Upregulates solanapyrone M (∼40%) | Microbial competition stress |
pH/Temperature | Optimal at pH 6.5/25°C | Modulation of enzyme activity |
The discovery of solanapyrone M relied on multimodal metabolomic workflows to overcome challenges in detecting low-abundance pyanes:
Structural elucidation leveraged:
Table 3: Key Spectroscopic Signatures of Solanapyrone M
Technique | Key Data | Structural Inference |
---|---|---|
HR-ESI-MS | m/z 373.1653 [M−H]⁻ (C21H25O6) | Molecular formula |
1H NMR (CD3OD, 600 MHz) | δ 6.25 (d, J=9.8 Hz, H-15), 5.98 (d, J=9.8 Hz, H-16) | α-pyrone protons |
13C NMR (CD3OD, 150 MHz) | δ 203.2 (C-17), 165.1 (C-14) | Ketone and lactone carbonyls |
HMBC | H-15 → C-13/C-17; H-1 → C-3/C-10 | Connectivity of decalin-pyrone junction |
These strategies highlight how integrating genomics, metabolomics, and spectral matching accelerates the discovery of novel solanapyrones in complex fungal matrices.
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